(1R,2S)-2-aminocyclohexanol

Catalog No.
S726147
CAS No.
260065-86-9
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-aminocyclohexanol

CAS Number

260065-86-9

Product Name

(1R,2S)-2-aminocyclohexanol

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

PQMCFTMVQORYJC-NTSWFWBYSA-N

SMILES

C1CCC(C(C1)N)O

Canonical SMILES

C1CCC(C(C1)N)O

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)O

(1R,2S)-2-aminocyclohexanol is an organic compound with the molecular formula C6H13NO. It is a stereoisomer of 2-aminocyclohexanol, specifically characterized by the cis configuration of its amino and hydroxyl groups on the cyclohexane ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

  • Skin and eye irritation: The amine group can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

Synthesis and Chirality:

cis-2-Aminocyclohexanol is a chiral molecule, meaning it exists in two non-superimposable mirror image forms, known as enantiomers. These forms, designated as (1R,2S)-cis-2-aminocyclohexanol and (1S,2R)-cis-2-aminocyclohexanol, have identical chemical formulas (C6H13NO) and structures but differ in the spatial arrangement of their atoms. Due to this chirality, the research applications of cis-2-aminocyclohexanol often involve obtaining and utilizing specific enantiomers.

Several methods have been developed for the synthesis of cis-2-aminocyclohexanol, with most focusing on achieving enantioselective control, meaning the preferential production of one specific enantiomer. This is crucial because the biological activity of a drug candidate can be highly dependent on its chirality.

Applications in Medicinal Chemistry:

cis-2-Aminocyclohexanol serves as a versatile building block in the synthesis of various biologically active molecules, particularly pharmaceuticals. Its presence in a molecule can influence various properties, including:

  • Chirality: As mentioned earlier, the specific enantiomer of cis-2-aminocyclohexanol incorporated can significantly impact the drug's activity and safety profile.
  • Hydrogen bonding: The amino group (NH2) in cis-2-aminocyclohexanol can participate in hydrogen bonding with other molecules, potentially influencing the drug's interactions with biological targets.
  • Conformational flexibility: The cyclohexane ring and the amino group provide some conformational flexibility, allowing the molecule to adopt different shapes that can be crucial for binding to specific receptors.

Examples of drugs containing cis-2-aminocyclohexanol include memantine, used for the treatment of Alzheimer's disease, and lamotrigine, an antiepileptic medication.

Other Research Areas:

Beyond medicinal chemistry, cis-2-aminocyclohexanol finds applications in other research fields, such as:

  • Material science: As a chiral building block, cis-2-aminocyclohexanol can be used to design and synthesize novel materials with unique properties, such as chiral catalysts or liquid crystals.
  • Organic chemistry: The molecule serves as a valuable intermediate in various organic syntheses due to its functional groups and reactivity.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to form different amines or alcohols, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can be substituted with other functional groups under appropriate conditions, typically involving nucleophilic reagents.

These reactions highlight the compound's versatility in organic synthesis and its potential as a chiral building block for more complex molecules.

(1R,2S)-2-aminocyclohexanol has demonstrated significant biological activity. It primarily interacts with the Tyrosine-protein kinase SYK, which plays a crucial role in immune response pathways. The compound's mode of action involves inhibiting this kinase, thereby affecting signaling pathways related to B cell receptor activation. This interaction suggests potential therapeutic applications in modulating immune responses and developing new treatments for diseases related to immune dysfunction.

Several synthetic methods have been developed for producing (1R,2S)-2-aminocyclohexanol:

  • Cyclization Reaction: Starting from cyclohexene, the compound can be synthesized through a series of reactions involving acetonitrile and water, followed by cyclization using a catalyst.
  • Reduction of Ketones: Another common approach involves the reduction of cis-2-aminocyclohexanone using various reducing agents to yield (1R,2S)-2-aminocyclohexanol .
  • Salifying Resolution: This method involves salification and resolution processes to obtain enantiomerically pure forms of the compound .

These methods emphasize the accessibility of (1R,2S)-2-aminocyclohexanol for research and industrial applications.

The compound has diverse applications across multiple fields:

  • Chemistry: Used as a chiral building block for synthesizing complex molecules.
  • Biology: Employed in enzyme mechanism studies and protein-ligand interactions.
  • Medicine: Investigated for its potential use in drug development and synthesis of pharmaceuticals with chiral centers.
  • Industry: Utilized in producing chiral catalysts and liquid crystals.

Research indicates that (1R,2S)-2-aminocyclohexanol interacts with specific enzymes involved in polyketide synthesis. Its ability to participate in single C2 elongation and cyclization reactions highlights its importance in biochemical pathways. These interactions are crucial for understanding metabolic processes and developing new therapeutic strategies .

(1R,2S)-2-aminocyclohexanol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameConfigurationUnique Features
(1S,2S)-2-AminocyclohexanolStereoisomerDifferent chirality affecting reactivity
(1R,2R)-2-AminocyclohexanolStereoisomerExhibits different substitution patterns
cis-2-AminocyclohexanolStereoisomerComparable structure but different properties
(1S,2R)-2-AminocyclohexanolStereoisomerVariations in biological activity

The cis configuration of (1R,2S)-2-aminocyclohexanol significantly influences its reactivity compared to other isomers. For instance, it predominantly forms N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups . This distinct behavior sets it apart from its trans counterpart and other related compounds.

This detailed examination underscores the significance of (1R,2S)-2-aminocyclohexanol as a versatile compound in both chemical synthesis and biological research.

XLogP3

-0.1

Dates

Modify: 2023-08-15

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